molecular formula C12H13BrF3NO B8165487 2-Bromo-N-(cyclobutylmethyl)-4-(trifluoromethoxy)aniline

2-Bromo-N-(cyclobutylmethyl)-4-(trifluoromethoxy)aniline

Cat. No.: B8165487
M. Wt: 324.14 g/mol
InChI Key: SBUVOGXQEVREAU-UHFFFAOYSA-N
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Description

2-Bromo-N-(cyclobutylmethyl)-4-(trifluoromethoxy)aniline is an organic compound that features a bromine atom, a cyclobutylmethyl group, and a trifluoromethoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(cyclobutylmethyl)-4-(trifluoromethoxy)aniline typically involves the following steps:

    Cyclobutylmethylation: The attachment of a cyclobutylmethyl group to the nitrogen atom of the aniline.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(cyclobutylmethyl)-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups attached to the aniline ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Bromo-N-(cyclobutylmethyl)-4-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(cyclobutylmethyl)-4-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and trifluoromethoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The cyclobutylmethyl group may also play a role in modulating the compound’s activity by affecting its conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: Lacks the cyclobutylmethyl and trifluoromethoxy groups.

    N-(Cyclobutylmethyl)aniline: Does not contain the bromine and trifluoromethoxy groups.

    4-(Trifluoromethoxy)aniline: Missing the bromine and cyclobutylmethyl groups.

Uniqueness

2-Bromo-N-(cyclobutylmethyl)-4-(trifluoromethoxy)aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-N-(cyclobutylmethyl)-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO/c13-10-6-9(18-12(14,15)16)4-5-11(10)17-7-8-2-1-3-8/h4-6,8,17H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUVOGXQEVREAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=C(C=C(C=C2)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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